2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol
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Overview
Description
2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is characterized by a cyclobutyl ring substituted with a benzyloxy group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol typically involves the reaction of a cyclobutyl derivative with a benzyloxy group under specific conditions. One common method is the nucleophilic substitution reaction where a benzyloxy group is introduced to a cyclobutyl ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form a cyclobutyl derivative with a benzyloxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutyl derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclobutyl ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Benzyloxy)cyclobutyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol derivatives: Various derivatives with different substituents on the cyclobutyl ring or benzyloxy group.
Uniqueness
This compound is unique due to its specific combination of a benzyloxy group and a cyclobutyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)ethanol |
InChI |
InChI=1S/C13H18O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
XRRIKBDQUYGZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
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